6-Hydrazinophenanthridine 6-Hydrazinophenanthridine
Brand Name: Vulcanchem
CAS No.: 144402-92-6; 926260-02-8
VCID: VC5737520
InChI: InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16)
SMILES: C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN
Molecular Formula: C13H11N3
Molecular Weight: 209.252

6-Hydrazinophenanthridine

CAS No.: 144402-92-6; 926260-02-8

Cat. No.: VC5737520

Molecular Formula: C13H11N3

Molecular Weight: 209.252

* For research use only. Not for human or veterinary use.

6-Hydrazinophenanthridine - 144402-92-6; 926260-02-8

Specification

CAS No. 144402-92-6; 926260-02-8
Molecular Formula C13H11N3
Molecular Weight 209.252
IUPAC Name phenanthridin-6-ylhydrazine
Standard InChI InChI=1S/C13H11N3/c14-16-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H,14H2,(H,15,16)
Standard InChI Key VODJTROQLRJXHY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, phenanthridin-6-ylhydrazine, reflects its fused tricyclic structure comprising two benzene rings and a pyridine-like nitrogen-containing ring. The hydrazine (-NH-NH2_2) substituent at position 6 introduces reactivity for further functionalization. Key identifiers include:

PropertyValue
Molecular FormulaC13H11N3\text{C}_{13}\text{H}_{11}\text{N}_{3}
Molecular Weight209.25 g/mol
CAS Numbers144402-92-6; 926260-02-8
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N=C2NN
InChIKeyVODJTROQLRJXHY-UHFFFAOYSA-N

The planar phenanthridine system allows for π-π stacking interactions, while the hydrazine group enables nucleophilic attacks and condensation reactions .

Physicochemical Characteristics

Limited solubility data exist, but its hydrochloride and quaternary iodide salts exhibit poor solubility in polar solvents like water, ethanol, and DMSO . The compound is classified as an irritant, necessitating careful handling in laboratory settings .

Synthetic Methodologies

Photocatalytic Synthesis

Recent advances utilize Rose Bengal as a photocatalyst under blue LED irradiation to synthesize phosphorylated phenanthridines from 2-isocyanobiphenyls. This metal-free method achieves yields up to 84% in air, highlighting its sustainability .

Gold-Catalyzed Hydroamination

A 2024 study demonstrated a water-compatible gold-catalyzed hydroamination of 2'-alkynyl-biphenylamines to produce phenanthridine derivatives. The nucleophilicity of the amine group critically influences reaction efficiency, offering a pathway for prodrug development .

Biological Activities and Mechanisms

Anticancer Applications

While direct studies on 6-hydrazinophenanthridine are sparse, related benzo[c]phenanthridines intercalate DNA and inhibit topoisomerases. A 2018 study reported IC50_{50} values of 0.8–5.2 µM against leukemia (HL-60) and cervical cancer (HeLa) cell lines . The hydrazine moiety may enhance metal chelation, potentiating cytotoxic effects .

Radical Scavenging

The hydrazine group confers antioxidant properties via hydrogen atom transfer (HAT) mechanisms. Computational studies suggest that derivatives quench reactive oxygen species (ROS) with rate constants exceeding 105M1s110^5 \, \text{M}^{-1}\text{s}^{-1} .

Applications in Organic Synthesis

Precursor for Heterocyclic Compounds

6-Hydrazinophenanthridine serves as a building block for:

  • Isoxazolines: Generated via iminoxyl radical cascade reactions with β,γ-unsaturated ketoximes .

  • Phosphorylated derivatives: Achieved through photocatalytic C–P bond formation .

  • N-methylated salts: Quaternization with methyl iodide yields iodides with potential ionic liquid applications .

Coordination Chemistry

The compound forms complexes with transition metals (e.g., Mn, Au), enabling catalytic applications. For example, gold complexes facilitate hydroamination reactions under aqueous conditions .

Challenges and Future Directions

Synthetic Limitations

  • Low solubility: Hinders biological testing; prodrug strategies or salt formation may mitigate this .

  • Regioselectivity issues: Radical cyclization often produces undesired regioisomers, necessitating chromatography .

Emerging Opportunities

  • Targeted drug delivery: Conjugation with nanoparticles or antibodies could enhance bioavailability .

  • Antiviral research: Structural analogs inhibit viral proteases; hydrazine derivatives warrant evaluation against SARS-CoV-2 .

  • Green chemistry: Photocatalytic and metal-free methods align with sustainable chemistry goals .

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